Fluorine Content and Molecular Weight Differentiation from Trifluoroethyl Analogs
N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide contains four fluorine atoms per molecule, representing a 33% increase in fluorine content compared to the trifluoroethyl analog N-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide. This additional fluorination increases molecular weight from approximately 257 g/mol (trifluoroethyl analog) to 271.23 g/mol, while the XLogP3-AA value of 2.7 reflects a lipophilicity profile appropriate for partitioning into fluorinated matrices [1]. The tetrafluoroethyl moiety includes a terminal -CF2H group rather than the fully fluorinated -CF3 terminus found in perfluorinated analogs, introducing differential hydrogen-bonding capacity [1].
| Evidence Dimension | Fluorine atom count per molecule |
|---|---|
| Target Compound Data | 4 fluorine atoms; MW 271.23 g/mol; XLogP3-AA 2.7 |
| Comparator Or Baseline | N-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide: 3 fluorine atoms; estimated MW ~257 g/mol |
| Quantified Difference | +33% fluorine atom count; +~14 g/mol molecular weight |
| Conditions | Calculated/structural comparison; no experimental head-to-head data available in public literature for this specific compound pair |
Why This Matters
Higher fluorine content and distinct -CF2H terminus affect solubility parameters and surface activity, relevant for applications where precise fluorocarbon-phase compatibility is required.
- [1] PubChem. N-Methyl-N-(1,1,2,2-tetrafluoroethyl)benzenesulphonamide. PubChem Compound Summary CID 2776661. View Source
